3-Amino-N-(2,4-dimethoxyphenyl)propanamide

Catalog No.
S12168606
CAS No.
M.F
C11H16N2O3
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N-(2,4-dimethoxyphenyl)propanamide

Product Name

3-Amino-N-(2,4-dimethoxyphenyl)propanamide

IUPAC Name

3-amino-N-(2,4-dimethoxyphenyl)propanamide

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C11H16N2O3/c1-15-8-3-4-9(10(7-8)16-2)13-11(14)5-6-12/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)

InChI Key

KBSGKHWCVDQHBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN)OC

3-Amino-N-(2,4-dimethoxyphenyl)propanamide is a synthetic compound characterized by its unique structure, which includes an amino group and a propanamide backbone attached to a 2,4-dimethoxyphenyl moiety. Its molecular formula is C12H17NO3C_{12}H_{17}NO_{3}, and it has a molecular weight of approximately 223.2683 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the dimethoxyphenyl group, which can influence its biological activity and interaction with various biological targets.

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced using lithium aluminum hydride, leading to the formation of amine derivatives.
  • Substitution: The dimethoxyphenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis.

The biological activity of 3-Amino-N-(2,4-dimethoxyphenyl)propanamide has been explored in various studies. It exhibits potential antimicrobial and anticancer properties, likely due to its ability to interact with specific enzymes and proteins involved in cellular processes. For instance, it may inhibit enzymes related to DNA replication, thereby preventing the proliferation of cancer cells. Additionally, its structural features suggest possible interactions with neurotransmitter systems, indicating potential applications in neuropharmacology.

The synthesis of 3-Amino-N-(2,4-dimethoxyphenyl)propanamide typically involves several steps:

  • Starting Materials: The synthesis begins with 2,4-dimethoxyphenethylamine.
  • Acylation: The amino group is acylated using acetic anhydride or an equivalent reagent to form an intermediate.
  • Formation of Propanamide: The intermediate undergoes further reactions to introduce the propanamide functionality.

This multi-step synthesis allows for the creation of the target compound with high purity and yield.

3-Amino-N-(2,4-dimethoxyphenyl)propanamide has several applications:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further research in drug development.
  • Chemical Research: It serves as a building block in the synthesis of more complex organic molecules.
  • Neuropharmacology: Studies suggest it may modulate neurotransmitter systems, indicating possible therapeutic uses in treating neurological disorders.

Interaction studies involving 3-Amino-N-(2,4-dimethoxyphenyl)propanamide have revealed its ability to bind with various biological targets. These include:

  • Enzymes: The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptors: Its structural characteristics suggest it could interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering neuroprotective effects.

Such interactions are essential for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-Amino-N-(2,4-dimethoxyphenyl)propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Amino-N-(2-chlorophenyl)propanamideContains a chlorophenyl groupExhibits different reactivity due to chlorine presence
3-Amino-N-(2-bromophenyl)propanamideContains a bromophenyl groupPotentially different biological activity compared to the target compound
3-Amino-N-(2-methylphenyl)propanamideContains a methyl group on the phenyl ringMay affect pharmacokinetic properties

The uniqueness of 3-Amino-N-(2,4-dimethoxyphenyl)propanamide lies in its specific dimethoxy substitution pattern on the phenyl ring, which enhances its solubility and biological activity compared to other similar compounds. This structural feature may contribute to its distinct interactions with biological targets and its potential therapeutic applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

224.11609238 g/mol

Monoisotopic Mass

224.11609238 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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